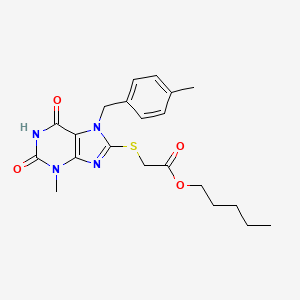

pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

CAS No.: 303969-79-1

Cat. No.: VC4585538

Molecular Formula: C21H26N4O4S

Molecular Weight: 430.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303969-79-1 |

|---|---|

| Molecular Formula | C21H26N4O4S |

| Molecular Weight | 430.52 |

| IUPAC Name | pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C21H26N4O4S/c1-4-5-6-11-29-16(26)13-30-21-22-18-17(19(27)23-20(28)24(18)3)25(21)12-15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3,(H,23,27,28) |

| Standard InChI Key | GCYSOMXMBBCDIE-UHFFFAOYSA-N |

| SMILES | CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C |

Introduction

Pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound with a molecular formula of C21H26N4O4S and a molecular weight of 430.52 g/mol . This compound belongs to the class of purine derivatives, which are significant in biological systems due to their roles in nucleic acids and various metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, although specific detailed protocols are not widely documented in the available literature. Characterization of such compounds often relies on advanced spectroscopic techniques like NMR (nuclear magnetic resonance) and mass spectrometry to confirm their structure and purity .

Biological and Pharmacological Potential

While specific biological or pharmacological studies on pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate are not readily available, purine derivatives generally exhibit a wide range of biological activities. These can include roles as enzyme inhibitors, receptor antagonists, or modulators of various cellular processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume